molecular formula C2H5BrMg B1206095 Ethylmagnesium Bromide CAS No. 925-90-6

Ethylmagnesium Bromide

Cat. No. B1206095
CAS RN: 925-90-6
M. Wt: 133.27 g/mol
InChI Key: FRIJBUGBVQZNTB-UHFFFAOYSA-M
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Description

Synthesis Analysis

Ethylmagnesium bromide is typically synthesized via the metal-halogen exchange reaction, involving ethyl- or phenyl-magnesium bromide and perfluoro-n-octyl iodide. This synthesis process is notable for its convenience and efficiency (Smith, Soloski, & Tamborski, 1974).

Molecular Structure Analysis

The molecular structure of ethylmagnesium bromide, particularly in its dimeric form, has been extensively studied using crystallography. In one study, the dimeric ethylmagnesium bromide/diisopropyl ether complex was analyzed, revealing a monoclinic crystal structure with magnesium coordinating four atoms and bromine atoms acting as bridges in the dimer formation (Spek, Voorbergen, Schat, Blomberg, & Bickelhaupt, 1974).

Chemical Reactions and Properties

Ethylmagnesium bromide exhibits diverse reactivity, participating in various chemical reactions. For example, it reacts with thiobenzophenone at different rates depending on its concentration and form (monomeric or dimeric) (Dagonneau, 1981). It's also used in the synthesis of indazoles via a two-step process involving diazo(trimethylsilyl)methylmagnesium bromide (Hari, Sone, & Aoyama, 2009).

Physical Properties Analysis

The physical properties of ethylmagnesium bromide, such as its electrolytic behavior in solutions and its interaction with solvents, have been the subject of various studies. For instance, its behavior in poly(ethylene oxide) solutions indicates its potential for use in electrolytes (Liebenow, 2000).

Chemical Properties Analysis

The chemical properties of ethylmagnesium bromide, including its reactivity with different substrates and solvents, have been extensively researched. Its reactivity towards α,β-ethylenic ketones in various solvents, for example, shows a predominant 1,2 addition with the nature of the solvent influencing the reaction outcome (Gocmen & Soussan, 1974).

Scientific Research Applications

Association and Structure in Solvents

  • Ethylmagnesium bromide exhibits distinct degrees of association in solvents like diisopropyl ether. It primarily exists as a dimer and forms complexes in equilibrium with diethylmagnesium. These studies help understand the behavior of Grignard reagents in different solvent environments, crucial for organic synthesis processes (Voorbergen, Blomberg, & Bickelhaupt, 1972).

Reaction Rate with Thiobenzophenone

  • Research into the reaction rate of ethylmagnesium bromide with thiobenzophenone reveals that its monomeric form is active at lower concentrations, while the dimeric form becomes significant at higher concentrations. This finding is crucial for optimizing conditions in synthetic chemistry (Dagonneau, 1981).

Crystal Structure Analysis

  • Advanced studies have determined the crystal structure of the dimeric ethylmagnesium bromide/diisopropyl ether complex using X-ray diffraction techniques, providing insights into the molecular architecture of Grignard reagents (Spek et al., 1974).

Electrochemical Behavior in Polymeric Ether

  • Ethylmagnesium bromide's electrolytic behavior in poly(ethylene oxide) has been investigated, highlighting its potential in electrolyte systems for applications like magnesium deposition and dissolution (Liebenow, 2000).

Use in Synthesis of Organometallic Compounds

  • Ethylmagnesium bromide plays a critical role in the synthesis of various organometallic compounds. For instance, it is involved in producing triethylaluminum etherate, a key intermediate in organometallic chemistry (Lin, 1986).

Radical Cyclization for Organomagnesium Compounds

  • It's instrumental in radical cyclization processes, such as converting allyl beta-iodoacetals to tetrahydrofuran derivatives, showcasing its versatility in organic synthesis (Inoue, Shinokubo, & Oshima, 2000).

Grignard Reagent Reactions

  • Ethylmagnesium bromide's role as a Grignard reagent is significant in various chemical reactions, contributing to the synthesis of complex molecules in research and industrial settings (Seyferth, 2009).

Safety And Hazards

Ethylmagnesium bromide is extremely flammable and corrosive . It releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness .

Future Directions

Ethylmagnesium bromide is a useful reagent in the preparation of zirconium complexes having two phenoxy-imine chelate ligands for olefin polymerization . It is also used in Grignard reactions and the synthesis of other Grignard reagents .

properties

IUPAC Name

magnesium;ethane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJBUGBVQZNTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883607
Record name Ethylmagnesium bromide
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Molecular Weight

133.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown solution in ether; [MSDSonline]
Record name Ethyl magnesium bromide
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Product Name

Ethylmagnesium Bromide

CAS RN

925-90-6
Record name Ethyl magnesium bromide
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Record name Magnesium, bromoethyl-
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Record name Ethylmagnesium bromide
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Record name Bromoethylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,390
Citations
CB Linn, CR Noller - Journal of the American Chemical Society, 1936 - ACS Publications
… between ethylmagnesium bromide and ethyl bromide can … have reported that ethylmagnesium bromide reacts with cuprous … metallic copper by ethylmagnesium bromide in ether solution …
Number of citations: 8 pubs.acs.org
LJ Guggenberger, RE Rundle - Journal of the American Chemical …, 1968 - ACS Publications
An X-ray diffraction study of the ethylGrignard reagent in diethyl ether was undertaken to establish the structure of this reagent in the solid state. Crystals of C2HsMgBr'2 (C2H5) 20 are …
Number of citations: 108 pubs.acs.org
N Goetz-Luthy - Journal of the American Chemical Society, 1949 - ACS Publications
… An attempt was made to repeat the earlier work4 butafter three runs it became apparent that ethylmagnesium bromide and pyridine in ether solution react at 150-160 to give a mixture of …
Number of citations: 27 pubs.acs.org
JH Cho, JH Ha, SH Lee, BW Cho, KY Chung, BK Na… - Electrochimica …, 2017 - Elsevier
The ionic liquid 1-allyl-1-methylpyrrolidinium chloride was investigated as an additive to an ethylmagnesium bromide Grignard solution, for use as an advanced electrolyte in …
Number of citations: 14 www.sciencedirect.com
A CHANEY, MJ ASTLE - The Journal of Organic Chemistry, 1951 - ACS Publications
… These diketones were reacted with an excess of ethylmagnesium bromide. The ratio of the two possible keto alcohols produced from each diketone was determined so as to give some …
Number of citations: 21 pubs.acs.org
RE DESSY, RM JONES - The Journal of Organic Chemistry, 1959 - ACS Publications
… The first report of the electrical conductivity of ethereal solutions of “ethylmagnesium bromide” was by Jolibois,1 2 and this report was confirmed in a preliminary paper by Nelson and …
Number of citations: 35 pubs.acs.org
L Chen, S Zhao, Y Liu, M Horne… - Journal of the …, 2015 - iopscience.iop.org
… with the room temperature electrodeposition of metallic Mg on an aluminum (Al) electrode are described from mixed deposition media composed of 0.095 M ethylmagnesium bromide (…
Number of citations: 9 iopscience.iop.org
G Cainelli, D Giacomini, P Galletti… - European Journal of …, 2001 - Wiley Online Library
… )lactal towards nucleophilic addition of ethylmagnesium bromide is strongly solvent-… of ethereal solvents on the addition of ethylmagnesium bromide to (2S)-O-TBDMS-lactal (1). …
T Satoh, T Oohara, K Yamakawa - Tetrahedron letters, 1988 - Elsevier
… STEREOSPECIFIC DESULFINYLATION OF SULFINYLAZIRIDINES WITH ETHYLMAGNESIUM BROMIDE: … As shown in Table 1, the reaction was most effectively …
Number of citations: 49 www.sciencedirect.com
LJ Guggenberger, RE Rundle - Journal of the American Chemical …, 1964 - ACS Publications
The Structure of Ethylmagnesium Bromide Dietherate. An X-Ray Diffraction Study … The Structure of Ethylmagnesium Bromide Dietherate. An X-Ray Diffraction Study1 Sir: … The …
Number of citations: 72 pubs.acs.org

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